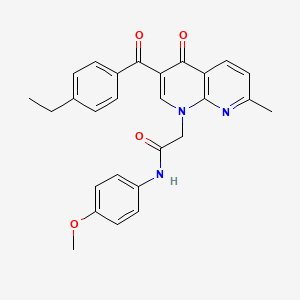

2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(3-(4-Ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 4-ethylbenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 4-methoxyphenyl group. The naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The ethyl substituent on the benzoyl group and the methoxy group on the phenyl ring likely modulate lipophilicity and electronic properties, influencing bioavailability and target interactions.

Properties

IUPAC Name |

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-4-18-6-8-19(9-7-18)25(32)23-15-30(27-22(26(23)33)14-5-17(2)28-27)16-24(31)29-20-10-12-21(34-3)13-11-20/h5-15H,4,16H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYRYRSAFYVYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, presenting a synthesis of research findings, data tables, and case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Structural Features

- The compound features a naphthyridine core , which is known for various biological activities.

- The presence of a methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have shown that derivatives of naphthyridine exhibit significant anticancer properties. For instance, a study published in ResearchGate demonstrated that certain naphthyridine derivatives were effective against various cancer cell lines, including breast and lung cancer cells .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of DNA synthesis : Compounds similar to naphthyridine have been shown to interfere with DNA replication.

- Induction of apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancerous cells.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates that naphthyridine derivatives possess broad-spectrum antimicrobial properties.

Efficacy Against Pathogens

Table 1 summarizes the antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any potential therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity in vitro, with IC50 values indicating a safe therapeutic window for further development .

Synthesis and Evaluation

A recent study focused on the synthesis of various substituted naphthyridine derivatives, including our compound of interest. The study reported successful synthesis methods and evaluated their biological activities through various assays .

Clinical Implications

While most findings are preclinical, the implications for future clinical applications are significant. The ability to inhibit cancer cell growth while maintaining a favorable toxicity profile positions this compound as a candidate for further development in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,8-naphthyridine derivatives with acetamide side chains. Key structural analogs and their distinguishing features are detailed below:

Structural Analogs and Physicochemical Properties

*Estimated based on structural similarity to .

Substituent Effects on Pharmacokinetic and Pharmacodynamic Properties

- However, the ethyl group may also increase metabolic susceptibility to oxidation. The 4-methylbenzoyl group in offers a balance between lipophilicity and metabolic stability, while the trifluoromethyl group on the acetamide introduces strong electron-withdrawing effects, possibly improving binding affinity to hydrophobic enzyme pockets.

- Acetamide Substituents: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, which could influence π-π stacking interactions in target binding. The 2-(trifluoromethyl)phenyl substituent in introduces steric hindrance and electronegativity, which may reduce off-target interactions but increase synthetic complexity.

Research Findings and Implications

Lipophilicity and Solubility :

The target compound and exhibit similar logP values (~4.9), suggesting comparable membrane permeability. However, the trifluoromethyl group in may reduce aqueous solubility despite its electronegativity, as seen in other fluorinated pharmaceuticals .- Synthetic Feasibility: The synthesis of these compounds likely follows analogous routes to the thiazolidinone derivatives described in , involving condensation reactions and anhydrous conditions. The ethyl and methoxy substituents may require protective group strategies to prevent side reactions.

- The dimethoxy variant may exhibit enhanced binding to targets requiring multiple hydrogen bonds, whereas the trifluoromethyl analog could show improved resistance to enzymatic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.